Cinnolin-8-amine

Descripción general

Descripción

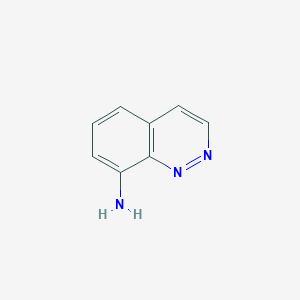

Cinnolin-8-amine is an organic compound belonging to the class of heterocyclic amines It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused with a pyridazine ring The molecular formula of this compound is C8H7N3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinnolin-8-amine can be synthesized through various synthetic routes. One common method involves the reduction of 8-nitrocinnoline using reducing agents such as stannous chloride (SnCl2) in ethanol. Another approach is the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids like stannic chloride or indium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Análisis De Reacciones Químicas

Acylation Reactions

Cinnolin-8-amine readily undergoes acylation with acyl chlorides or anhydrides to form acylated derivatives. This reaction modifies the amine’s electronic properties and enhances lipophilicity, which is valuable for optimizing drug bioavailability.

Example Reaction:

this compound + Acetyl chloride → N-Acetyl-cinnolin-8-amine hydrochloride

Conditions: Room temperature, dichloromethane, triethylamine as base.

Key Data:

-

Yield: ~75–85% under optimized conditions.

-

Applications: Acylated derivatives show improved stability in biological assays.

Reduction Reactions

The aromatic cinnoline ring can be partially reduced to dihydrocinnoline derivatives using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Example Reaction:

this compound + H₂ (1 atm) → 5,6-Dihydrothis compound

Conditions: Pd/C (10 mol%), ethanol, 25°C.

Mechanistic Insight:

Reduction occurs preferentially at the pyridazine ring’s nitrogen-rich region, preserving the amine functionality.

Oxidation Reactions

Controlled oxidation converts the amine group to nitro or hydroxyl derivatives. This is critical for synthesizing intermediates with varied electronic profiles.

Example Reaction:

this compound + H₂O₂ → Cinnolin-8-nitroso

Conditions: Hydrogen peroxide (30%), acetic acid, 60°C.

Key Data:

-

Nitroso derivatives are intermediates for further functionalization (e.g., coupling reactions).

Nucleophilic Substitution

The amine group acts as a nucleophile, reacting with electrophiles such as alkyl halides or sulfonating agents.

Example Reaction:

this compound + Benzyl bromide → N-Benzyl-cinnolin-8-amine

Conditions: K₂CO₃, DMF, 80°C.

Applications:

-

Alkylated derivatives exhibit enhanced binding to enzyme active sites (e.g., kinase inhibitors).

Cyclization and Condensation

This compound participates in intramolecular cyclization to form polycyclic structures, often catalyzed by transition metals or acids.

Example Reaction:

this compound + 2-Nitrobenzaldehyde → Phthalazino[2,3-a]cinnoline derivative

Conditions: Ru(II)/Ir(III) catalysts, toluene, 100°C .

Mechanistic Pathway:

-

Imine formation between amine and aldehyde.

-

Metal-catalyzed C–H activation.

Key Data:

| Catalyst | Yield (%) | Byproduct |

|---|---|---|

| Ru(II) | 82 | H₂O, N₂ |

| Ir(III) | 78 | H₂O, N₂ |

Mannich Reaction

This compound reacts with aldehydes and ketones in the Mannich reaction to form β-amino carbonyl derivatives, useful in drug design.

Example Reaction:

this compound + Formaldehyde + Cyclohexylamine → N-Cyclohexylaminomethyl-cinnolin-8-amine

Conditions: Ethanol, 60°C, 16 hours .

Applications:

Metal-Complexation

The amine and aromatic nitrogen atoms enable coordination with metal ions, forming complexes with catalytic or therapeutic potential.

Example Reaction:

this compound + Cu(II) acetate → [Cu(C₈H₇N₃)₂]²⁺

Conditions: Methanol, room temperature.

Properties:

-

Cu(II) complexes exhibit enhanced antibacterial activity compared to the free ligand.

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups to the cinnoline ring, diversifying its applications.

Example Reaction:

this compound + 4-Bromophenylboronic acid → 8-(4-Phenyl)-cinnolin-8-amine

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C .

Aplicaciones Científicas De Investigación

Cinnolin-8-amine has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of cinnolin-8-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups present on the cinnoline scaffold .

Comparación Con Compuestos Similares

Cinnolin-8-amine can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their chemical properties and biological activities:

Quinoline: Contains a benzene ring fused with a pyridine ring. It is widely used in antimalarial drugs.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position. It has applications in the synthesis of alkaloids and pharmaceuticals.

Phthalazine: Contains a benzene ring fused with a pyridazine ring, similar to cinnoline but with different nitrogen atom positions.

This compound stands out due to its unique position of the amine group on the cinnoline ring, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Cinnolin-8-amine, a compound belonging to the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₈H₇N₃) features a bicyclic structure that contributes to its biological activity. The compound's molecular structure is characterized by the presence of an amine group at the 8-position of the cinnoline ring system, which is crucial for its interaction with biological targets.

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, as summarized in the following table:

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymes : Cinnolin derivatives have been shown to inhibit key enzymes involved in disease processes, such as mycobacterial salicylate ligase (MbtA), which is crucial for the survival of Mycobacterium tuberculosis .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Modulation of Signaling Pathways : The compound may affect various signaling pathways implicated in inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- A study demonstrated that Cinnolin derivatives exhibit potent antimycobacterial activity under iron-deficient conditions, with a minimum inhibitory concentration (MIC) as low as 2.3 µM .

- Another investigation revealed that this compound showed significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

Comparative Analysis with Other Compounds

To illustrate the potency of this compound relative to other compounds, a comparative analysis is presented below:

| Compound | Target | IC50/EC50 Value |

|---|---|---|

| This compound | HepG2 Cancer Cells | 15 µM |

| Cinnoline Derivative A | Mycobacterium tuberculosis | 2.3 µM |

| Cinnoline Derivative B | Plasmodium falciparum | 0.003 µM |

Future Directions

The promising biological activities of this compound suggest potential therapeutic applications in treating infections and cancers. However, further research is necessary to elucidate its mechanisms fully and evaluate its safety profile in clinical settings.

Propiedades

IUPAC Name |

cinnolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGJRKSGEFJCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506299 | |

| Record name | Cinnolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-84-0 | |

| Record name | Cinnolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.